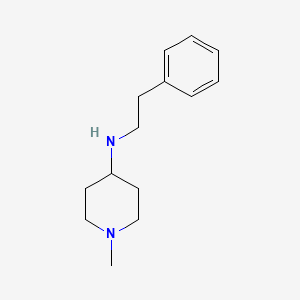

(1-Methyl-piperidin-4-yl)-phenethyl-amine

Vue d'ensemble

Description

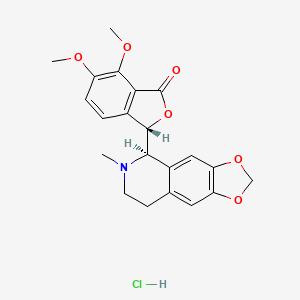

(1-Methyl-piperidin-4-yl)-phenethyl-amine, commonly known as MPPEA, is an organic compound used in a variety of scientific research applications. It is a derivative of the piperidine family, a cyclic amine found in many natural products. MPPEA has been studied for its potential to act as a neurotransmitter, as well as for its ability to act as a ligand for various proteins and receptors. Additionally, MPPEA has been studied for its role in the regulation of various metabolic processes, including energy metabolism and glucose homeostasis.

Applications De Recherche Scientifique

Drug Design and Synthesis

1-Methyl-piperidin-4-yl-phenethyl-amine: is a piperidine derivative, which is a crucial building block in drug design. Piperidine structures are found in more than twenty classes of pharmaceuticals . The compound’s versatility allows for the creation of various pharmacologically active agents, particularly in the development of central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier.

Biological Activity Enhancement

The incorporation of the piperidine moiety into pharmacological compounds can enhance biological activity. This is due to the piperidine ring’s influence on the pharmacokinetics and pharmacodynamics of the molecules. It can modulate solubility, stability, and receptor binding affinity, making it a valuable addition to the medicinal chemist’s toolkit .

Alkaloid Synthesis

Piperidine derivatives are present in many natural alkaloids. Synthetic analogs like 1-Methyl-piperidin-4-yl-phenethyl-amine can be used to study the structure-activity relationships of these natural compounds. This research can lead to the discovery of new drugs with improved efficacy and reduced side effects .

Catalyst and Intermediate in Organic Synthesis

This compound can act as a catalyst or an intermediate in various organic synthesis reactions. Its piperidine core can be functionalized to create new compounds with desired properties for further chemical transformations .

Neurotransmitter Receptor Studies

The structural similarity of 1-Methyl-piperidin-4-yl-phenethyl-amine to neurotransmitters allows it to be used in the study of neurotransmitter receptors. It can help in understanding receptor binding sites, aiding in the design of receptor-specific drugs .

Chemical Biology Probes

As a synthetic piperidine derivative, it can be used to create probes for chemical biology studies. These probes can help in mapping out biological pathways and identifying potential drug targets within cells .

Mécanisme D'action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals

Mode of Action

It’s known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular, resulting in the formation of two new C-N bonds .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Piperidine derivatives are known to have various pharmacological applications . More research is needed to describe the specific effects of this compound.

Action Environment

It’s known that the initiation of intramolecular cyclization in similar compounds usually requires the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), and the maintenance of the environment .

Propriétés

IUPAC Name |

1-methyl-N-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16-11-8-14(9-12-16)15-10-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQCWUQXLLZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354836 | |

| Record name | (1-Methyl-piperidin-4-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30508-81-7 | |

| Record name | (1-Methyl-piperidin-4-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.